Cas no 2171206-88-3 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid)

3-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid is a specialized chiral building block used in peptide synthesis and medicinal chemistry. Its key structural features include a cyclobutane ring and a heptanamide side chain, both functionalized with an Fmoc-protected amine group, enhancing its utility in solid-phase peptide synthesis (SPPS). The compound’s stereochemistry at the 3-position (R-configuration) ensures precise control over peptide conformation, while the Fmoc group offers orthogonal protection for selective deprotection. Its cyclobutane core contributes to rigidity, potentially improving target binding affinity in drug design. This intermediate is particularly valuable for constructing constrained peptides or peptidomimetics with tailored bioactivity.
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid structure
2171206-88-3 structure
Product Name:3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid
CAS No:2171206-88-3
MF:C27H32N2O5
MW:464.553387641907
CID:6027046
PubChem ID:165454436
Update Time:2025-06-15

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid
    • 2171206-88-3
    • EN300-1475302
    • EN300-1475301
    • (1rs,3rs)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutane-1-carboxylic acid
    • 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutane-1-carboxylic acid
    • EN300-1475300
    • Inchi: 1S/C27H32N2O5/c1-2-3-8-18(15-25(30)28-19-13-17(14-19)26(31)32)29-27(33)34-16-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-7,9-12,17-19,24H,2-3,8,13-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t17?,18-,19?/m1/s1
    • InChI Key: WRXLYPLSCPRLSV-JLAWEPINSA-N
    • SMILES: OC(C1CC(C1)NC(C[C@@H](CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid Pricemore >>

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3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid Related Literature

Additional information on 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid

Introduction to 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic Acid (CAS No. 2171206-88-3)

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid, identified by its CAS number 2171206-88-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense study for its therapeutic applications. The intricate structure of this molecule, characterized by its cyclobutane ring and the presence of multiple functional groups, contributes to its unique chemical properties and biological interactions.

The molecular framework of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid incorporates several key structural elements that are critical for its biological function. The cyclobutane ring, a common feature in many bioactive molecules, provides rigidity to the structure, which can influence the binding affinity and specificity of the compound to its target receptors. Additionally, the presence of a fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the molecule, making it more suitable for further chemical modifications and biological evaluations.

In recent years, there has been growing interest in the development of novel compounds that can modulate various biological pathways. The 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid has been explored for its potential role in inhibiting certain enzymes and receptors that are implicated in various diseases. For instance, studies have suggested that this compound may interact with specific protein targets involved in inflammation and cancer progression. The ability to modulate these pathways makes it a promising candidate for further investigation in preclinical and clinical settings.

The synthesis of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The use of advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), has enabled researchers to efficiently construct complex molecular architectures. This approach not only enhances the yield but also allows for the introduction of various functional groups at specific positions within the molecule. The synthetic strategy employed in the preparation of this compound serves as an excellent example of how modern chemical methodologies can be applied to produce highly sophisticated organic molecules.

One of the most intriguing aspects of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid is its potential application in drug discovery. The structural features of this compound make it a versatile scaffold for designing molecules with enhanced pharmacological properties. Researchers have been exploring ways to optimize its binding affinity and selectivity by modifying specific functional groups or introducing new ones. These modifications can lead to the development of more effective drugs with improved therapeutic outcomes.

The biological activity of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid has been evaluated through various in vitro and in vivo studies. These investigations have provided valuable insights into its mechanism of action and potential therapeutic benefits. For example, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and metastasis. Additionally, it has been observed to exhibit anti-inflammatory properties by modulating cytokine production and immune cell function.

The future prospects for 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid are vast, with ongoing research aimed at further elucidating its biological functions and developing novel derivatives with enhanced efficacy. Advances in computational chemistry and molecular modeling are expected to play a crucial role in this endeavor by providing predictive insights into how structural modifications will affect biological activity. These tools will enable researchers to design more targeted and effective therapeutic agents based on the unique properties of this compound.

In conclusion, 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutane-1-carboxylic acid (CAS No. 2171206-88-3) represents a significant advancement in pharmaceutical research. Its complex structure, multifaceted biological activities, and potential therapeutic applications make it a valuable asset in the quest for novel drug candidates. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in addressing some of the most challenging diseases faced by humanity today.

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